molecular formula C11H13NO B1272193 2-(Tert-Butyl)Phenyl Isocyanate CAS No. 56309-60-5

2-(Tert-Butyl)Phenyl Isocyanate

Cat. No. B1272193
CAS RN: 56309-60-5
M. Wt: 175.23 g/mol
InChI Key: YQQNLONQWMLAQX-UHFFFAOYSA-N
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Description

2-(Tert-Butyl)Phenyl Isocyanate is a chemical compound that has been explored in various synthetic organic chemistry applications. It is known for its versatility as a building block in the synthesis of pharmaceutically important compounds and polymers. The tert-butyl group is a common motif in medicinal chemistry, often incorporated into bioactive compounds to modulate properties such as lipophilicity and metabolic stability . However, its use can sometimes lead to unwanted property changes, prompting the search for alternative substituents .

Synthesis Analysis

The synthesis of tert-butyl isocyanide derivatives has been achieved through several innovative methods. A novel microwave-assisted one-pot tandem de-tert-butylation of tert-butyl amine in an Ugi-type multicomponent reaction has been developed, which allows for the creation of diverse polycyclic N-fused imidazo-heterocycles . Additionally, reactions involving tert-butyl isocyanide with distonic radical cations have been studied, providing insights into the structures of charged phenyl radicals . Furthermore, the reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids has been used as an efficient method for synthesizing specific butenedioate derivatives .

Molecular Structure Analysis

The geometric structure of tert-butyl isocyanate has been determined by gas electron diffraction, revealing a non-rigid molecule with a large-amplitude torsional motion of the tert-butyl group around the N-C bond . The nitrogen bond angle is similar to that in methyl and ethyl isocyanate and is not significantly affected by steric interactions .

Chemical Reactions Analysis

Tert-butyl phenylazocarboxylates, which can be derived from tert-butyl isocyanate, undergo nucleophilic substitutions and radical reactions, leading to a variety of modifications on the benzene ring . These reactions include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . The reactivity of tert-butyl isocyanide with distonic radical cations has also been characterized, showing that it can react with charged groups via cyanide ion transfer or proton abstraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from tert-butyl methacrylate and 2-propenyl isocyanate have been investigated, with findings indicating that the glass transition temperature of the copolymers increases with increasing tert-butyl methacrylate content . Additionally, the molecular weights of the copolymers decrease with increasing isocyanate content due to chain transfer reactions . The tert-butyl group's influence on physicochemical and pharmacokinetic properties has been evaluated in drug analogues, highlighting the importance of considering alternative substituents to achieve desired property profiles .

Scientific Research Applications

Application in Polymer Chemistry

  • Field : Polymer Chemistry
  • Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate is a type of blocked isocyanate, which are used in the production of polyurethane-based materials . These materials have a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
  • Methods and Procedures : The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . The breadth in combinations of alcohols and hydroxyl compounds alongside a vast catalogue of isocyanate compounds produces an almost limitless collection of structurally different materials .
  • Results and Outcomes : Despite significant developments in the synthesis of polyurethane, a major industrial problem remains: the sensitivity of isocyanates towards moisture . To overcome this problem, work has focused on the development of isocyanate-free polyurethane formulations, eliminating the isocyanate moisture sensitivity problem, or through the use of “blocked”, or “masked” isocyanates .

Application in Material Science

  • Field : Material Science
  • Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate can be used in the preparation of isocyanate-treated graphite oxides (i GOs), which can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets . It can also be used to modify metal-organic frameworks, postsynthetically, to obtain microporous urea-functionalized frameworks .
  • Methods and Procedures : The specific methods and procedures for these applications are not detailed in the source .
  • Results and Outcomes : The outcomes of these applications are not detailed in the source .

Application in Coordination Chemistry

  • Field : Coordination Chemistry
  • Application Summary : By virtue of the lone electron pair on carbon, isocyanides serves as ligands in coordination chemistry, especially with metals in the 0, +1, and +2 oxidation states . Tert-Butyl isocyanide has been shown to stabilize metals in unusual oxidation states, such as Pd (I) .
  • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
  • Results and Outcomes : The outcomes of this application are not detailed in the source .

Application in Analytical Chemistry

  • Field : Analytical Chemistry
  • Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate is used in analytical chemistry for the determination of deblocking temperature . This is important in the study and application of blocked isocyanates .
  • Methods and Procedures : The determination of deblocking temperature is often done using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) .
  • Results and Outcomes : The deblocking temperature is a critical parameter in the application of blocked isocyanates. It can greatly impact the performance of the resulting material .

Application in Graphene Oxide Nanoplatelets Preparation

  • Field : Material Science
  • Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate can be used in the preparation of isocyanate-treated graphite oxides (i GOs), which can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets .
  • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
  • Results and Outcomes : The outcomes of this application are not detailed in the source .

Application in Metal-Organic Frameworks Modification

  • Field : Material Science
  • Application Summary : 2-(Tert-Butyl)Phenyl Isocyanate can be used to modify metal-organic frameworks, postsynthetically, to obtain microporous urea-functionalized frameworks .
  • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
  • Results and Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

2-(Tert-Butyl)Phenyl Isocyanate is flammable and containers may explode when heated . Vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . It is very toxic to aquatic life with long-lasting effects .

Future Directions

2-(Tert-Butyl)Phenyl Isocyanate can form hepta-coordinate homoleptic complexes, despite having a large t-Bu group, which is held far away from the metal center because of the linearity of the M-C≡N-C linkages .

properties

IUPAC Name

1-tert-butyl-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQNLONQWMLAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370887
Record name 2-tert-Butylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-Butyl)Phenyl Isocyanate

CAS RN

56309-60-5
Record name 2-tert-Butylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylphenyl isocyanate
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